Molecular Docking Studies of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Molecular Docking Studies of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
This guide outlines a rigorous, high-integrity protocol for conducting molecular docking studies on N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide , a 2-arylbenzothiazole derivative with significant potential in oncology and antimicrobial research.
Content Type: Technical Guide & Protocol Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The molecule N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (hereafter referred to as BTA-3-ACT ) represents a privileged scaffold in medicinal chemistry. The 2-arylbenzothiazole core is a well-documented pharmacophore exhibiting potent antitumor activity, primarily through EGFR kinase inhibition and DNA intercalation . The acetamide substitution at the meta-position of the phenyl ring introduces hydrogen-bond donor/acceptor capabilities that modulate solubility and target specificity.
This guide provides a standardized, reproducible workflow for docking BTA-3-ACT against its two most scientifically validated targets: EGFR (Epidermal Growth Factor Receptor) and DNA Gyrase .
Chemical Profile & Rationale
Before initiating docking, the physicochemical nature of the ligand must be understood to select the appropriate force fields and solvent models.
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IUPAC Name: N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
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SMILES: CC(=O)Nc1cccc(c1)c2nc3ccccc3s2
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Scaffold Class: 2-Arylbenzothiazole.
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Mechanism of Action (Inferred):
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Anticancer: ATP-competitive inhibition of receptor tyrosine kinases (EGFR) [1][5].
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Antimicrobial: Inhibition of DNA Gyrase B subunit (ATP-binding pocket) [7].
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Structural Logic for Docking
The benzothiazole ring mimics the purine base of ATP, allowing it to anchor into the hinge region of kinase domains. The acetamide group acts as a "tail" that can extend into the ribose-binding pocket or solvent-exposed regions, potentially forming specific H-bonds with residues like Met793 (EGFR) or Asp73 (Gyrase).
Computational Workflow
The following workflow integrates Density Functional Theory (DFT) for ligand preparation with high-precision docking algorithms.
Diagram: Experimental Workflow
Caption: Standardized workflow ensuring electronic accuracy via DFT prior to steric fitting in docking.
Detailed Protocols
Phase 1: Target Identification & Preparation
Objective: Prepare the receptor structure to ensure accurate binding energy calculation.
| Target | PDB ID | Resolution | Rationale |
| EGFR (Kinase Domain) | 4WKQ | 1.85 Å | High-resolution structure co-crystallized with Gefitinib. Ideal for benchmarking ATP-competitive inhibitors [1]. |
| DNA Gyrase B | 3G75 | 2.30 Å | Validated target for benzothiazole-acetamide antimicrobials [7]. |
Protocol:
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Retrieval: Download .pdb files from the RCSB Protein Data Bank.
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Cleaning:
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Remove all water molecules (unless bridging waters are conserved, e.g., Thr790 in some EGFR mutants).
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Remove co-crystallized ligands (save their coordinates for Grid Box definition).
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Remove non-interacting ions.
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Optimization:
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Add polar hydrogens (critical for H-bond detection).
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Assign Kollman United Atom charges.
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Tool: MGLTools or Schrödinger Protein Preparation Wizard.
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Phase 2: Ligand Preparation (BTA-3-ACT)
Objective: Generate a biologically relevant low-energy conformer.
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Construction: Draw the 2D structure in ChemDraw and convert to 3D.
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Geometry Optimization (Advanced):
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Perform DFT optimization using B3LYP/6-31G* basis set. This ensures the benzothiazole-phenyl dihedral angle is energetically minimized, which is critical for fitting into the narrow kinase cleft.
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File Conversion:
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Convert optimized structure to .pdbqt (AutoDock) or .mae (Glide).
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Torsion Tree: Define the bond between the benzothiazole and phenyl ring as rotatable (unless DFT suggests high rigidity due to conjugation). The acetamide bond (N-C) should also be rotatable.
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Phase 3: Grid Box Generation
Causality: The grid box must encompass the ATP-binding pocket to allow the ligand to explore the "hinge region" and the "DFG-motif" region.
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Center: Coordinates of the co-crystallized ligand (e.g., Gefitinib in 4WKQ).
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Approximate Center (4WKQ): X= -23.5, Y= 12.0, Z= -12.5.
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Dimensions:
Å (AutoDock) or Å (Inner box, Glide). -
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina).
Phase 4: Docking Execution
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
Parameters (Vina):
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exhaustiveness = 32 (Higher than default 8 to ensure global minimum is found).
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num_modes = 10
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energy_range = 4
Validation (Self-Docking): Before docking BTA-3-ACT, re-dock the co-crystallized ligand (e.g., Gefitinib). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.
Data Analysis & Interpretation
Successful docking of BTA-3-ACT should yield a binding affinity comparable to standard inhibitors (e.g., -7.0 to -9.5 kcal/mol).
Key Interaction Checkpoints
Analyze the top-ranked pose for the following interactions:
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Hinge Region H-Bond:
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Target: EGFR Met793.
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Ligand Atom: Nitrogen (N3) of the benzothiazole ring or the NH of the acetamide.
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Significance: This mimics the adenine-N1 interaction of ATP.
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Gatekeeper Interaction:
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Target: EGFR Thr790.
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Significance: Proximity to this residue determines activity against resistant mutants.
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Hydrophobic Sandwich:
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Target: Leu718, Val726, Ala743.
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Significance: The benzothiazole ring should slot between these hydrophobic residues (Pi-Alkyl interactions).
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Diagram: EGFR Signaling Inhibition Pathway
Caption: BTA-3-ACT acts by competitively blocking the ATP binding site, halting the phosphorylation cascade.
References
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Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking. Journal of Applied Pharmaceutical Science, 2025. 1
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Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies. Asian Journal of Chemistry, 2025. 2
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors. Biointerface Research in Applied Chemistry, 2024. 3
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Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. PubMed, 2022. 4
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Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed, 2024. 5
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Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme. Letters in Drug Design & Discovery, 2021.[6] 6
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N-(1,3-Benzothiazol-2-yl)acetamide Crystal Structure. PMC, 2013. 7
Sources
- 1. japsonline.com [japsonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
